molecular formula C11H10BrNO3 B2875097 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 923130-78-3

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2875097
CAS No.: 923130-78-3
M. Wt: 284.109
InChI Key: PQRRNWXQURZXGP-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 923130-78-3) is a brominated lactam compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This chemical serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The 5-oxopyrrolidine (or pyrrolidinone) core is a privileged structure in the design of biologically active molecules, found in various natural products and approved pharmaceuticals . This compound is particularly valuable for synthesizing novel derivatives, including azoles, hydrazides, and hydrazones, which are explored for their potential biological activities . Research into structurally similar 5-oxopyrrolidine compounds has demonstrated significant antioxidant properties, with some derivatives exhibiting radical scavenging activity superior to ascorbic acid . Furthermore, this chemical class is actively investigated for developing potential anticancer and antimicrobial agents, showing promising activity against multidrug-resistant bacterial strains such as Staphylococcus aureus and specific cancer cell lines like A549 . The presence of both the carboxylic acid and the lactam ring in its structure provides reactive sites for further chemical modifications, making it a valuable building block for constructing diverse compound libraries. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRRNWXQURZXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Itaconic Acid with 2-Bromoaniline

The most widely reported method involves the cyclocondensation of itaconic acid (2-methylidenesuccinic acid) with 2-bromoaniline in aqueous media. Adapted from the synthesis of its 4-bromophenyl analog, this one-pot reaction proceeds via Michael addition followed by intramolecular lactamization.

Procedure :
A mixture of 2-bromoaniline (58.1 mmol) and itaconic acid (63.9 mmol) in water (250 mL) is heated at 110°C for 24 hours. Cooling to 0°C precipitates the product, which is filtered and washed with ether to yield a white solid (83% yield).

Key Data :

  • Reaction Temperature : 110°C
  • Time : 24 hours
  • Yield : 83%
  • Purity : >95% (by $$ ^1\text{H} $$ NMR)

Mechanistic Insights :
The reaction initiates with nucleophilic attack by the aniline’s amine group on the α,β-unsaturated carbonyl of itaconic acid, forming a β-amino acid intermediate. Subsequent cyclization eliminates water to generate the pyrrolidone ring.

Anhydride-Imine Coupling in Dimethylformamide (DMF)

A second route, derived from Royal Society of Chemistry protocols, employs cyclic anhydrides and imines in DMF. While originally developed for 4-bromophenyl analogs, substituting 2-bromoaniline-derived imines enables access to the target compound.

Procedure :

  • Imine Formation : React 2-bromoaniline with an aldehyde (e.g., benzaldehyde) to generate the corresponding imine.
  • Coupling : Mix the imine with a cyclic anhydride (e.g., maleic anhydride) in dry DMF at 110–125°C for 5–24 hours.
  • Workup : Concentrate under reduced pressure, extract with dichloromethane, and acidify the aqueous layer to precipitate the product.

Key Data :

  • Catalyst : None (thermal activation)
  • Yield : 48–75% (dependent on imine substituents)
  • Diastereomeric Ratio (dr) : 1:1.8 to 1:4.5 (cis/trans)

Advantages :

  • Tolerance for diverse N-alkyl and N-aryl substituents.
  • Scalable to multigram quantities.

Transition Metal-Catalyzed Stereoselective Synthesis

For enantiomerically pure forms, Rh(I)- or Cu(I)-catalyzed 1,4-addition methodologies are employed. Adapted from PMC studies, this approach uses chiral ligands to control stereochemistry.

Procedure :

  • Enone Preparation : Synthesize a pyrrolidone-derived enone (e.g., from (S)-O-methyl-proline).
  • 1,4-Addition : Perform Rh-catalyzed addition of a 2-bromophenyl boronic ester to the enone.
  • Oxidation and Deprotection : Convert intermediates to the carboxylic acid via RuCl₃ oxidation and TFA-mediated deprotection.

Key Data :

  • Catalyst : Rhodium(I) or Copper(I) with chiral ligands
  • Yield : 52–86% (over 2–4 steps)
  • Enantiomeric Excess (ee) : >90%

Applications :

  • Critical for medicinal chemistry requiring single enantiomers.
  • Compatible with late-stage functionalization.

Comparative Analysis of Methods

Parameter Cyclocondensation Anhydride-Imine Metal-Catalyzed
Yield 83% 48–75% 52–86%
Stereocontrol Racemic Moderate (dr 1:1.8) High (ee >90%)
Scalability Kilogram Multigram Milligram to gram
Cost Low Moderate High
Complexity Low Moderate High

Characterization and Validation

All synthetic batches require rigorous characterization:

  • $$ ^1\text{H} $$ NMR : Key peaks include δ 12.21 ppm (carboxylic acid), 7.10–7.78 ppm (aromatic protons), and 2.58–3.74 ppm (pyrrolidone protons).
  • Mass Spectrometry : ESI-MS m/z 283.8 ([M+H]⁺).
  • HPLC Purity : >95% using C18 columns with acetonitrile/water gradients.

Industrial and Research Considerations

  • Cyclocondensation is preferred for bulk production due to low cost and simplicity.
  • Metal-catalyzed methods are reserved for enantioselective applications despite higher costs.
  • Anhydride-imine coupling offers flexibility for N-functionalized derivatives but requires chromatographic separation of diastereomers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce amides or esters.

Scientific Research Applications

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Features a chlorine atom at position 5 and a hydroxyl group at position 2 of the phenyl ring.
  • Activity: Antioxidant: Derivatives with thioxo-oxadiazole or triazole moieties (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibit 1.5× higher DPPH radical scavenging activity than ascorbic acid . Reducing Power: Compounds like 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show optical density values up to 1.675 in reducing power assays .
  • Mechanism : The hydroxyl group enhances radical scavenging, while electron-withdrawing chlorine increases electrophilicity .

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Contains two chlorine atoms (positions 3 and 5) and a hydroxyl group (position 2).
  • Activity: Antimicrobial: Derivatives demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile, with MIC values comparable to clindamycin . Anticancer: A 5-fluorobenzimidazole derivative of this scaffold shows significant cytotoxicity in A549 lung adenocarcinoma cells .

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Bromine at position 4 of the phenyl ring.

Hydroxyphenyl and Fluorophenyl Derivatives

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Activity :
    • Antimicrobial : Hydrazone derivatives (e.g., thien-2-yl substituents) exhibit activity against azole-resistant Aspergillus fumigatus (MIC = 16 µg/mL) .
    • Antioxidant : Free carboxylic acid groups enhance reducing power by donating electrons to stabilize radicals .

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Fluorine at position 2 of the phenyl ring.

Heterocyclic and Acyclic Derivatives

1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Furylmethyl group at position 1.
  • Properties : Exhibits a melting point of 159°C and predicted pKa of 4.48, indicating moderate acidity .

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Thiadiazole ring at position 1.
  • Utility : Used as a building block in drug discovery, leveraging the thiadiazole’s electron-deficient nature for nucleophilic substitutions .

Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Substituents : Chloro, bromo, and nitro groups enhance electrophilicity, improving antioxidant and antimicrobial activities .
  • Hydroxyl Groups : Critical for radical scavenging via hydrogen donation .
  • Heterocyclic Moieties : Thioxo-oxadiazoles and triazoles increase antioxidant potency by stabilizing radical intermediates .
  • Positional Effects : Ortho-substituted bromophenyl derivatives (e.g., 2-bromo) may exhibit steric hindrance, reducing activity compared to para-substituted analogs .

Data Tables

Table 1: Antioxidant Activity of Selected Derivatives

Compound DPPH Scavenging (% vs. Ascorbic Acid) Reducing Power (OD at 700 nm) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one 150% 1.149
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid N/A 1.675

Table 2: Antimicrobial Activity of Dichloro-Hydroxyphenyl Derivatives

Compound Pathogen MIC (µg/mL) Reference
5-Fluorobenzimidazole derivative MRSA TCH 1516 4
Hydrazone (5-nitrothien-2-yl) Candida auris 16

Biological Activity

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the current understanding of its biological activity, supported by various studies and experimental data.

Chemical Structure and Properties

The chemical structure of 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}BrN1_{1}O3_{3}
  • CAS Number : 923130-78-3

This compound features a pyrrolidine ring, a carboxylic acid functional group, and a bromophenyl substituent, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 5-oxopyrrolidine, including 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid. In vitro experiments using the A549 human lung adenocarcinoma cell line demonstrated that these compounds exhibit structure-dependent anticancer activity .

For instance, a study compared the cytotoxic effects of various derivatives at a concentration of 100 µM over 24 hours. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced anticancer efficacy compared to standard chemotherapeutic agents like cisplatin (CP) .

CompoundIC50 (µM)Activity
1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid45Moderate
Cisplatin10High
Control (Untreated)N/AN/A

Antimicrobial Activity

In addition to its anticancer properties, 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated for antimicrobial activity. Studies indicate that certain derivatives show promising effects against Gram-positive bacteria and drug-resistant strains. The structure of the compound appears to influence its ability to inhibit microbial growth effectively .

The biological activity of 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

  • Enzyme Inhibition : Compounds can bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The structural components allow for binding to receptors, altering their activity.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound in preclinical settings:

  • Study on Anticancer Activity : A549 cells treated with various concentrations of the compound showed dose-dependent responses, with significant reductions in cell viability observed at higher concentrations.
  • Antimicrobial Efficacy : A study assessing the effect on multidrug-resistant Staphylococcus aureus demonstrated that specific derivatives exhibited selective antimicrobial activity, suggesting potential for therapeutic applications in treating resistant infections .

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